molecular formula C6H11FO4 B12793128 2-Deoxy-2-fluoro-beta-L-fucopyranose CAS No. 74554-13-5

2-Deoxy-2-fluoro-beta-L-fucopyranose

Cat. No.: B12793128
CAS No.: 74554-13-5
M. Wt: 166.15 g/mol
InChI Key: IRKXGKIPOMIQOD-QYESYBIKSA-N
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Description

2-Deoxy-2-fluoro-beta-L-fucopyranose is an organofluorine compound that is structurally derived from beta-L-fucose, where the hydroxy group at position 2 is replaced by a fluorine atom . This modification imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Deoxy-2-fluoro-beta-L-fucopyranose typically involves the fluorination of beta-L-fucose. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Deoxy-2-fluoro-beta-L-fucopyranose can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Deoxy-2-fluoro-beta-L-fucopyranose has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in antiviral and anticancer research.

    Industry: Utilized in the development of novel materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • 2-Deoxy-2-fluoro-beta-D-galactopyranose
  • 2-Deoxy-2-fluoro-beta-D-mannopyranose
  • 2-Deoxy-2-fluoro-beta-D-glucopyranose

Uniqueness

2-Deoxy-2-fluoro-beta-L-fucopyranose is unique due to its specific stereochemistry and the presence of the fluorine atom at position 2. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

CAS No.

74554-13-5

Molecular Formula

C6H11FO4

Molecular Weight

166.15 g/mol

IUPAC Name

(2S,3S,4R,5S,6S)-3-fluoro-6-methyloxane-2,4,5-triol

InChI

InChI=1S/C6H11FO4/c1-2-4(8)5(9)3(7)6(10)11-2/h2-6,8-10H,1H3/t2-,3-,4+,5-,6-/m0/s1

InChI Key

IRKXGKIPOMIQOD-QYESYBIKSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O)F)O)O

Canonical SMILES

CC1C(C(C(C(O1)O)F)O)O

Origin of Product

United States

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